2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, and a chlorophenyl group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , which is known to possess a wide range of pharmaceutical activities . .
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Pharmacokinetics
It is known that the compound has a low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have low bioavailability if administered orally, but it may be more bioavailable if administered through other routes or formulated with appropriate excipients.
Result of Action
Given its structural similarity to other triazole derivatives, it may have a range of potential biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and other activities .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, its low water solubility may limit its efficacy in aqueous environments . Additionally, it should be stored at room temperature and should avoid contact with oxidizing agents and acidic substances for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with N-(4-chlorophenyl)acetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 3-amino-5-benzyl-4H-1,2,4-triazole
- 4-(1H-1,2,4-triazol-1-yl)benzyl derivatives
Uniqueness
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is unique due to the presence of both the benzyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-13-6-8-14(9-7-13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXRFEAIMHGIBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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